Butalbital-d5

Description

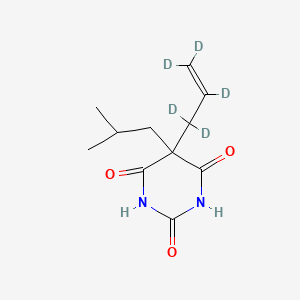

Structure

3D Structure

Properties

IUPAC Name |

5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16)/i1D2,4D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVHFVZFNXBMQJ-MZTCHHLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)CC(C)C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661837 | |

| Record name | Butalbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145243-96-5 | |

| Record name | Butalbital-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145243-96-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Butalbital-d5: Structure, Synthesis, and Application in Quantitative Analysis

This guide provides a comprehensive technical overview of Butalbital-d5, a deuterated analog of the barbiturate Butalbital. Tailored for researchers, scientists, and drug development professionals, this document delves into the core chemical principles of this compound, its synthesis, and its critical role as an internal standard in modern analytical chemistry. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative scientific literature.

Introduction: The Need for Stable Isotope-Labeled Standards

In the landscape of quantitative analysis, particularly in complex biological matrices, achieving accuracy and precision is paramount. Endogenous and exogenous factors can introduce variability during sample preparation and analysis, leading to erroneous results. The use of stable isotope-labeled internal standards (SIL-IS) is a widely accepted and robust strategy to mitigate these variabilities. This compound, a deuterium-labeled version of the sedative-hypnotic drug Butalbital, exemplifies the utility of this approach.

Butalbital is a barbiturate frequently used in combination with other analgesics like acetaminophen and caffeine to treat tension headaches.[1][2] Its central nervous system (CNS) depressant effects necessitate careful monitoring of its concentration in biological fluids for both clinical and forensic purposes.[3] this compound serves as an ideal internal standard for the quantification of Butalbital by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][5]

Chemical Structure and Physicochemical Properties

The key distinction between Butalbital and this compound lies in the isotopic substitution of hydrogen with deuterium. This seemingly subtle modification has profound implications for its use in analytical chemistry, while having a negligible effect on its chemical properties.

Unraveling the Chemical Structures

Butalbital, chemically known as 5-allyl-5-isobutylbarbituric acid, is a derivative of barbituric acid with an allyl and an isobutyl group attached to the 5-position of the pyrimidine ring.[6]

The formal chemical name for this compound is 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione, and its IUPAC name is 5-(2-methylpropyl)-5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-1,3-diazinane-2,4,6-trione. This nomenclature explicitly indicates that the five deuterium atoms are located on the allyl group. This specific placement is crucial as it is a site less likely to undergo metabolic exchange, ensuring the isotopic label is retained throughout the analytical process.

Figure 1: Chemical Structure of Butalbital.

Figure 2: Chemical Structure of this compound, highlighting the five deuterium atoms on the allyl group.

Comparative Physicochemical Data

The physicochemical properties of this compound are nearly identical to those of Butalbital, with the primary difference being a slightly higher molecular weight due to the presence of deuterium. This similarity in chemical behavior is a fundamental requirement for an effective internal standard.

| Property | Butalbital | This compound |

| Chemical Formula | C₁₁H₁₆N₂O₃ | C₁₁H₁₁D₅N₂O₃ |

| Molecular Weight | 224.26 g/mol | 229.29 g/mol |

| CAS Number | 77-26-9 | 145243-96-5 |

| Appearance | White crystalline powder | White or off-white solid |

| Solubility | Soluble in methanol, ethanol | Soluble in methanol |

Mechanism of Action of Butalbital

To appreciate the context of its measurement, understanding the pharmacological action of Butalbital is essential. Butalbital exerts its effects as a central nervous system depressant.[7] Its primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor complex in the brain.[8][9] By binding to a specific site on the GABA-A receptor, Butalbital increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[10] This widespread neuronal inhibition results in the sedative, anxiolytic, and muscle relaxant properties of the drug.[6]

Diagram 1: Simplified signaling pathway of Butalbital's action on the GABA-A receptor.

Synthesis of this compound

While a detailed, proprietary synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the known synthesis of Butalbital and general methods for deuteration. The synthesis of Butalbital typically involves the condensation of a disubstituted malonic ester with urea in the presence of a strong base.

The key step in the synthesis of this compound is the introduction of the deuterium-labeled allyl group. This is likely achieved by using allyl-d5 bromide as a starting material.[1] The synthesis of allyl-d5 bromide can be accomplished through various methods, including the bromination of deuterated allyl alcohol.[7]

A potential synthetic pathway for this compound would involve:

-

Alkylation of a malonic ester: Diethyl malonate is first alkylated with isobutyl bromide.

-

Second Alkylation with Deuterated Reagent: The resulting isobutyl diethyl malonate is then alkylated with allyl-d5 bromide to yield diethyl allyl-d5-isobutylmalonate.

-

Condensation with Urea: The disubstituted malonic ester is then reacted with urea in the presence of a strong base, such as sodium ethoxide, to form the barbiturate ring structure of this compound.

General methods for deuterating organic molecules often involve H-D exchange reactions catalyzed by acids or bases, or the use of deuterated reagents in a synthetic sequence.[3][11][12]

The Role of this compound as an Internal Standard

The near-identical chemical and physical properties of this compound to its unlabeled counterpart, with the exception of its mass, make it an exemplary internal standard for mass spectrometry.

The Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled standard to a sample before processing. The labeled standard (this compound) and the unlabeled analyte (Butalbital) are co-extracted, co-chromatographed, and co-ionized. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. The ratio of the signal from the unlabeled analyte to the labeled internal standard is then used to calculate the concentration of the analyte, effectively canceling out variations in sample recovery and matrix effects.[13]

The Kinetic Isotope Effect

The substitution of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction can be altered.[10] The C-D bond is stronger than the C-H bond, which can sometimes lead to slight differences in chromatographic retention times, with the deuterated compound often eluting slightly earlier.[14] This effect is generally minimal in modern chromatographic systems and does not detract from the utility of deuterated standards. In fact, this slight separation can be advantageous in preventing isobaric interference. The primary benefit of the mass difference is the clear distinction between the analyte and the internal standard in the mass spectrometer.

Experimental Protocol: Quantification of Butalbital in Biological Fluids using LC-MS/MS

The following is a representative, detailed methodology for the quantification of Butalbital in blood or urine using this compound as an internal standard. This protocol is a composite of best practices described in various validated methods.[5][6][15]

Materials and Reagents

-

Butalbital certified reference material

-

This compound certified reference material (internal standard)

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid or ammonium acetate (for mobile phase modification)

-

n-hexane and ethyl acetate (for liquid-liquid extraction)

-

Human blood or urine samples

Sample Preparation (Liquid-Liquid Extraction)

-

Spiking: To 0.1 mL of the biological sample (calibrator, quality control, or unknown), add a known concentration of this compound internal standard solution.

-

Extraction: Add 400 µL of an extraction solvent (e.g., 1:9 n-hexane:ethyl acetate).[6]

-

Vortexing: Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

-

Centrifugation: Centrifuge at approximately 2800 rpm for 15 minutes to separate the organic and aqueous layers.[6]

-

Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.[6]

LC-MS/MS Instrumentation and Conditions

| Parameter | Typical Setting |

| LC System | Agilent 1290 Infinity II UHPLC or equivalent[2] |

| Column | Agilent Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm) or equivalent[6] |

| Mobile Phase A | 5 mM Ammonium Acetate in Water[6] |

| Mobile Phase B | Methanol[6] |

| Gradient | Optimized for separation of Butalbital from matrix components |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent[2] |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode[2] |

| MRM Transitions | Butalbital: [Precursor Ion] -> [Product Ion] this compound: [Precursor Ion+5] -> [Product Ion+5] |

Note: Specific MRM transitions and collision energies should be optimized for the instrument in use.

Diagram 2: General experimental workflow for Butalbital quantification.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Butalbital in complex biological matrices. Its chemical structure, with deuterium labeling on the stable allyl group, and its physicochemical properties closely mimicking the parent compound, make it an ideal internal standard for isotope dilution mass spectrometry. The methodologies outlined in this guide, grounded in established scientific principles and validated analytical protocols, provide a framework for researchers and analytical scientists to develop and implement robust quantitative assays for Butalbital. The continued use and development of such stable isotope-labeled standards are fundamental to ensuring the integrity and reliability of bioanalytical data in both clinical and research settings.

References

-

Virginia Department of Forensic Science. (n.d.). Method Development Summary-Barbiturate Quantitation and Confirmation by Liquid-Liquid Extraction Using LCMSMS. Retrieved from [Link]

-

Cerilliant. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butalbital. PubChem Compound Summary for CID 2481. Retrieved from [Link]

-

Agilent Technologies. (2020). A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9-tetrahydrocannabinol. Retrieved from [Link]

- Liu, R. H., McKeehan, A. M., Edwards, C., Foster, G., Bensley, W. D., Langner, J. G., & Walia, A. S. (1994). Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard. Journal of forensic sciences, 39(6), 1504–1514.

-

Eureka Kit Cromatografici. (2021). BENZODIAZEPINES AND BARBITURATES IN URINE BY LC-MS/MS. Retrieved from [Link]

-

Small Molecule Pathway Database. (n.d.). Butalbital Action Pathway. Retrieved from [Link]

- Ketha, H., & Gencheva, D. (2024). Analysis of Barbiturates in Urine by LC-MS/MS. Methods in molecular biology (Clifton, N.J.), 2731, 75–84.

- Garg, U. (2017). Quantitation of Amobarbital, Butalbital, Pentobarbital, Phenobarbital, and Secobarbital in Urine, Serum, and Plasma Using Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 1609, 131-139.

-

Dr. Oracle. (2026). What is the mechanism of action of butalbital in treating tension headaches?. Retrieved from [Link]

-

Waters Corporation. (n.d.). Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS. Retrieved from [Link]

-

PharmaCompass. (n.d.). Butalbital. Retrieved from [Link]

-

Wikipedia. (n.d.). Kinetic isotope effect. Retrieved from [Link]

- Rosales-Martínez, A., Morales, L. P., Ojeda, E. D., Rodríguez, M. C., & García, I. R. (2021). The deuteration of organic compounds as a tool to teach chemistry. Educación Química, 32(4), 143-155.

- Panda, S., & Ghorai, P. (2018). Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight. ACS Omega, 3(9), 12058–12066.

-

Let's chemistry. (2019, December 29). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1 [Video]. YouTube. [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

EBSCO. (n.d.). Barbiturates in forensic toxicology. Research Starters. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Ultrafast Analysis of Barbiturates in Urine by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Retrieved from [Link]

- Tsikas, D. (2017). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.

Sources

- 1. Allyl-d5 Bromide|Isotope Labelled Reagent [benchchem.com]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. eurekakit.com [eurekakit.com]

- 5. Analysis of Barbiturates in Urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. dfs.virginia.gov [dfs.virginia.gov]

- 7. youtube.com [youtube.com]

- 8. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The deuteration of organic compounds as a tool to teach chemistry [scielo.org.mx]

- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Base-Mediated Deuteration of Organic Molecules: A Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. waters.com [waters.com]

Butalbital-d5 (CAS Number: 145243-96-5): A Comprehensive Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Characterization, and Application of a Key Analytical Standard

Introduction: The Role of Deuterated Standards in Modern Analytical Science

In the landscape of quantitative analysis, particularly in the fields of pharmacology, toxicology, and drug metabolism, the precision and accuracy of measurements are paramount. Isotopically labeled internal standards are the cornerstone of robust analytical methodologies, primarily in mass spectrometry-based techniques. Butalbital-d5, the deuterated analog of the barbiturate butalbital, serves as an exemplary internal standard. Its utility stems from its near-identical chemical and physical properties to the parent compound, while its increased mass allows for clear differentiation in mass spectrometric analyses. This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals, delving into its synthesis, chemical properties, analytical applications, and the pharmacological context of its non-deuterated counterpart.

Physicochemical Properties and Characterization

This compound is a certified reference material, often supplied as a solution in a solvent like methanol or as a neat solid.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 145243-96-5 | [1] |

| Chemical Formula | C₁₁H₁₁D₅N₂O₃ | [1] |

| Molecular Weight | 229.29 g/mol | [1] |

| Formal Name | 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione | [2] |

| Appearance | Neat solid | [2] |

| Purity | ≥98% | [2] |

| Storage Temperature | -20°C | [2] |

| Stability | ≥ 2 years | [2] |

A critical aspect of any certified reference material is its Certificate of Analysis (CoA), which provides essential information regarding its quality and purity. For this compound, the CoA typically includes the certified concentration, the solvent, the uncertainty of the measurement, and verification of its identity and purity through techniques like mass spectrometry and chromatography. These documents are crucial for ensuring the traceability and reliability of analytical results.[3]

Synthesis of this compound: A Mechanistic Perspective

While specific proprietary synthesis methods for this compound are not extensively published, a plausible synthetic route can be conceptualized based on the general synthesis of barbiturates and known deuteration techniques. The synthesis of barbiturates typically involves the condensation of a disubstituted malonic ester with urea.[4]

The key to synthesizing this compound lies in the preparation of the deuterated starting material, specifically, a malonic ester containing the allyl-d5 group. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis involves a two-stage process. The first stage focuses on the preparation of allyl-d5-bromide. This can be achieved by the deuteration of allyl alcohol using deuterium gas and a suitable catalyst, followed by bromination. The second stage involves the alkylation of diethyl isobutylmalonate with the newly synthesized allyl-d5-bromide in the presence of a base like sodium ethoxide. The resulting disubstituted malonic ester is then condensed with urea to form the final this compound product.

Pharmacological Context: Understanding Butalbital

To appreciate the role of this compound as an internal standard, it is essential to understand the pharmacology of its non-deuterated analog, butalbital.

Mechanism of Action

Butalbital is a barbiturate with a short to intermediate duration of action.[5] Like other barbiturates, it acts as a positive allosteric modulator of the GABA-A receptor. By binding to the receptor, it enhances the effect of the inhibitory neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus depressing the central nervous system (CNS). This CNS depression is responsible for its sedative, hypnotic, and muscle-relaxing properties.

Caption: Simplified mechanism of action of Butalbital.

Pharmacokinetics

Butalbital is readily absorbed after oral administration, with peak plasma concentrations reached in about two hours.[6] It is metabolized in the liver, primarily through oxidation of the isobutyl and allyl side chains. The major metabolites include 5-isobutyl-5-(2,3-dihydroxypropyl) barbituric acid and 5-allyl-5-(3-hydroxy-2-methyl-1-propyl) barbituric acid.[6] The parent drug and its metabolites are primarily excreted in the urine.[6]

Metabolic Stability of the Deuterium Label

A crucial consideration for any deuterated internal standard is the stability of the deuterium labels during metabolic processes. The substitution of hydrogen with deuterium creates a stronger C-D bond compared to the C-H bond. This "kinetic isotope effect" can slow down the rate of metabolic reactions that involve the cleavage of this bond.[7] In the case of this compound, the deuterium atoms are located on the allyl group. While the metabolism of butalbital involves oxidation of the allyl group, the deuteration at this site is expected to significantly slow down this metabolic pathway for the internal standard.[8][9] This ensures that the internal standard does not prematurely degrade and accurately reflects the concentration of the non-deuterated analyte throughout the analytical process.

Analytical Applications of this compound

The primary application of this compound is as an internal standard for the quantitative analysis of butalbital and other barbiturates in biological matrices such as blood, urine, and tissue samples.[1] It is widely used in forensic toxicology, clinical chemistry, and drug monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common technique for the analysis of barbiturates. The following is a representative protocol for the analysis of butalbital using this compound as an internal standard.

Experimental Protocol: GC-MS Analysis of Butalbital

-

Sample Preparation:

-

To 1 mL of the biological sample (e.g., blood, urine), add a known amount of this compound internal standard solution.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the matrix.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Conditions:

-

Gas Chromatograph: Agilent 6890 or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Splitless.

-

Temperature Program: Optimized for the separation of barbiturates.

-

Mass Spectrometer: Agilent 5973 or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

-

Data Analysis:

-

Monitor characteristic ions for butalbital and this compound. For example, for butalbital, ions such as m/z 196, 138, and 181 may be monitored, while for this compound, ions such as m/z 201, 200, and 184 can be used.[10]

-

Construct a calibration curve by plotting the ratio of the peak area of butalbital to the peak area of this compound against the concentration of butalbital standards.

-

Quantify the amount of butalbital in the unknown samples using the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of barbiturates. A typical workflow is described below.

Experimental Protocol: LC-MS/MS Analysis of Butalbital

-

Sample Preparation:

-

To a small volume of the biological sample (e.g., 100 µL of urine), add the this compound internal standard.

-

Perform a simple "dilute-and-shoot" method or a protein precipitation followed by centrifugation.

-

Inject the supernatant directly into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid or ammonium formate.

-

Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6470).

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for barbiturates.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Monitor specific precursor-to-product ion transitions for butalbital and this compound.

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.

-

Determine the concentration of butalbital in the samples from the calibration curve.

-

Broader Research Applications

While the predominant use of this compound is in quantitative analysis, its properties lend it to other areas of research.

Drug Metabolism and Pharmacokinetics (DMPK) Studies

In preclinical drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a new chemical entity is crucial.[11] In vitro ADME assays, such as metabolic stability in liver microsomes or hepatocytes, play a vital role in this process.[12] this compound can serve as a reliable internal standard in these assays to quantify the parent compound over time, providing accurate data on its metabolic rate.

Neuroscience Research

Barbiturates have been instrumental in neuroscience research for their effects on the GABAergic system.[5] While less common, deuterated barbiturates could potentially be used as neuropharmacological tools. The altered metabolic profile due to deuteration could be exploited to study the prolonged effects of GABA-A receptor modulation or to investigate the role of specific metabolic pathways in the overall pharmacological effect of barbiturates.[6]

Safety and Handling

This compound is regulated as a controlled substance in many jurisdictions and should be handled with appropriate care.[2] It is intended for research and forensic use only. Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should always be followed.

Conclusion

This compound, with its CAS number 145243-96-5, is a vital tool for the scientific community, particularly in the realm of analytical chemistry. Its role as an internal standard in GC-MS and LC-MS/MS methodologies ensures the accuracy and reliability of quantitative data for butalbital and other barbiturates. A thorough understanding of its synthesis, physicochemical properties, and the pharmacological context of its non-deuterated form empowers researchers to utilize this reference material effectively and with confidence. As analytical techniques continue to advance in sensitivity and scope, the demand for high-quality, well-characterized isotopically labeled standards like this compound will undoubtedly continue to grow, supporting critical research in medicine, toxicology, and drug development.

References

- López-Muñoz, F., Ucha-Udabe, R., & Alamo, C. (2004). [A century of barbiturates in neurology]. Revista de neurologia, 39(8), 763–770.

- Pirnay, S. O., & De Vleeschouwer, V. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(9), 711–730.

- Asif, M. (2024).

- Sittampalam, G. S., et al. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.

- Di, L. (2019). A Primer of Deuterium in Drug Design. Journal of Medicinal Chemistry, 62(1), 1–11.

- Zhang, D., & Surapaneni, S. (2012). ADME-Enabling Technologies in Drug Design and Development. In Comprehensive Medicinal Chemistry II (pp. 671-693). Elsevier.

-

Cerilliant Corporation. (n.d.). This compound. Retrieved from [Link]

- Langgard, H. (1957). Process of producing 5, 5-di-substituted barbituric acids and product obtained thereby. U.S.

- Steen, P. A., & Michenfelder, J. D. (1978). Cerebral protection with barbiturates: relation to anesthetic effect. Stroke, 9(2), 140–142.

- Wang, Y., et al. (2024). Deuteration-Driven Photopharmacology: Deuterium-Labeled AzoCholine for Controlling Alpha 7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 15(1), 136-144.

- Harbeson, S. L., & Tung, R. D. (2018). Drug metabolism in drug discovery and development. MedChemComm, 9(10), 1596–1611.

-

Symeres. (n.d.). In vitro ADME drug discovery services. Retrieved from [Link]

- Agilent Technologies. (2016). Certificate of Analysis: Forensic Toxicology Comprehensive Mix – Submix 5.

- Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry, 56(49), 6419–6420.

- Li, Q., et al. (2010). The role of in vitro ADME assays in antimalarial drug discovery and development. Expert Opinion on Drug Discovery, 5(10), 963-976.

- Getova, D. (1985). Neuropharmacological screening of newly-synthesized 2-substituted derivatives of the barbituric acid. Acta physiologica et pharmacologica Bulgarica, 11(3), 44–50.

- Farsa, O., & Brka, P. (2015). From an old drug to a new one: Synthesis of valproate from 5,5-dipropylbarbituric acid. Ceska a Slovenska Farmacie, 64(4), 143-146.

- Sun, H., et al. (2011). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. Drug Metabolism and Disposition, 39(11), 2049-2059.

- D'Amico, J. J. (1965). Synthesis of Barbituric Acid Derivatives. (Doctoral dissertation, University of Missouri--Kansas City).

- Canfield, D. V., et al. (1999). Distribution of butalbital in biological fluids and tissues.

-

National Center for Biotechnology Information. (n.d.). Butalbital. PubChem Compound Database. Retrieved from [Link]

- Tsukamoto, H., Suzuki, T., & Kondo, Y. (2007). Remarkable Solvent Effect on Pd(0)-Catalyzed Deprotection of Allyl Ethers Using Barbituric Acid Derivatives: Application to Selective and Successive Removal of Allyl, Methallyl, and Prenyl Ethers. Synlett, 2007(19), 3131-3132.

Sources

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. caymanchem.com [caymanchem.com]

- 3. agilent.com [agilent.com]

- 4. mdpi.com [mdpi.com]

- 5. [A century of barbiturates in neurology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain noradrenergic systems as a prerequisite for developing tolerance to barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. faa.gov [faa.gov]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. symeres.com [symeres.com]

The Unseen Anchor: A Technical Guide to Butalbital-d5 as an Internal Standard in Bioanalysis

For researchers, scientists, and drug development professionals navigating the exacting landscape of bioanalysis, the pursuit of precision and accuracy is paramount. In the quantitative analysis of xenobiotics, the internal standard is the silent partner ensuring the fidelity of our results. This guide provides an in-depth exploration of butalbital-d5, a deuterated stable isotope-labeled internal standard, and its mechanistic role in achieving robust and reliable quantification of butalbital in complex biological matrices. We will delve into the theoretical underpinnings, practical applications, and the self-validating nature of methods employing this indispensable tool.

Butalbital: A Brief Pharmacological Overview

Butalbital is a short-to-intermediate-acting barbiturate commonly prescribed in combination with other analgesics for the management of tension-type headaches.[1][2][3] Its primary mechanism of action involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system (CNS).[2][4][5] This interaction increases the duration of chloride channel opening, leading to hyperpolarization of the neuronal membrane and subsequent CNS depression, which manifests as sedation and muscle relaxation.[5][6]

The pharmacokinetic profile of butalbital, including its absorption, distribution, metabolism, and excretion, necessitates precise analytical methods for its quantification in biological fluids to support pharmacokinetic, toxicokinetic, and bioequivalence studies.[4]

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique is profoundly enhanced by the use of stable isotope-labeled internal standards (SIL-IS) through a principle known as isotope dilution mass spectrometry (IDMS).[7][8][9][10][11]

An ideal internal standard co-elutes with the analyte of interest and experiences identical effects from the sample matrix and extraction process.[12] this compound, in which five hydrogen atoms are replaced with deuterium, is chemically identical to butalbital in its reactivity and chromatographic behavior.[13][14] However, its increased mass allows it to be distinguished from the unlabeled analyte by the mass spectrometer.

By introducing a known concentration of this compound into a sample containing an unknown concentration of butalbital, any sample loss during extraction, or variations in ionization efficiency (matrix effects), will affect both the analyte and the internal standard proportionally.[12][13][15] The mass spectrometer measures the ratio of the response of the analyte to the response of the internal standard. This ratio is then used to calculate the concentration of the analyte, effectively canceling out any sources of analytical variability.[10]

Visualizing Analyte and Internal Standard

Caption: Chemical structures of Butalbital and its deuterated internal standard, this compound.

Experimental Protocol: Quantification of Butalbital in Human Plasma

This section outlines a typical, robust protocol for the quantification of butalbital in human plasma using this compound as an internal standard, adhering to the principles of bioanalytical method validation as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA).[16][17][18][19][20]

Materials and Reagents

-

Analytes: Butalbital, this compound

-

Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade)

-

Biological Matrix: Blank human plasma (K2-EDTA anticoagulant)

-

Equipment: Calibrated micropipettes, vortex mixer, centrifuge, autosampler vials, liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS).

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of butalbital and this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the butalbital stock solution in 50:50 methanol:water to create calibration standards. Prepare a separate working solution for this compound.

-

Calibration Curve Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate butalbital working solutions to create a calibration curve (e.g., 10-5000 ng/mL). Prepare QCs at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

-

Aliquoting: To 100 µL of plasma sample, calibration standard, or QC, add 25 µL of the this compound working solution.

-

Precipitation: Add 300 µL of acetonitrile.

-

Vortexing: Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.

-

Injection: Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

-

LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to ensure separation from endogenous plasma components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode

-

MRM Transitions:

-

Butalbital: Q1 (m/z) 223.1 -> Q3 (m/z) 180.1

-

This compound: Q1 (m/z) 228.1 -> Q3 (m/z) 185.1

-

Visualizing the Bioanalytical Workflow

Sources

- 1. faa.gov [faa.gov]

- 2. Barbiturates - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Butalbital/acetaminophen - Wikipedia [en.wikipedia.org]

- 4. droracle.ai [droracle.ai]

- 5. Butalbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. SMPDB [smpdb.ca]

- 7. osti.gov [osti.gov]

- 8. Isotope dilution - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. books.rsc.org [books.rsc.org]

- 12. texilajournal.com [texilajournal.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. resolvemass.ca [resolvemass.ca]

- 15. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. fda.gov [fda.gov]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. fda.gov [fda.gov]

An In-Depth Technical Guide to the Butalbital-d5 Certificate of Analysis

For researchers, clinical toxicologists, and drug development professionals, the Certificate of Analysis (CoA) for a deuterated internal standard like Butalbital-d5 is more than a mere formality; it is the cornerstone of quantitative analytical accuracy. This guide provides an in-depth exploration of the critical data within a this compound CoA, elucidating the scientific principles behind each test and empowering users to leverage this essential document to its full potential.

The Foundational Role of this compound as an Internal Standard

Butalbital, a barbiturate with intermediate-acting properties, is frequently used in combination with other analgesics to treat pain and headaches.[1][2][3] In quantitative analysis, particularly in complex matrices like urine or plasma, variability arising from sample preparation, instrument drift, or matrix effects can significantly skew results.[4][5] To counteract these issues, a stable isotope-labeled internal standard (IS) is introduced into the sample at a known concentration.

This compound, in which five hydrogen atoms on the propenyl group have been replaced with deuterium, is the ideal internal standard for butalbital quantification.[6] Because deuterium adds mass without significantly altering chemical properties, this compound co-elutes with the unlabeled analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer.[5][7] This allows it to act as a perfect proxy, correcting for variations throughout the analytical workflow.[4][8] The mass spectrometer can easily distinguish between the analyte and the heavier internal standard, ensuring precise and accurate quantification.[9][10]

Deconstructing the Certificate of Analysis: A Section-by-Section Scientific Review

A CoA for a certified reference material like this compound is a document attesting to the rigorous quality control it has undergone.[11][12] It is a guarantee of identity, purity, and concentration. Let's dissect the key components of a typical this compound CoA.

Identification and Chemical Properties

This initial section provides the fundamental chemical identity of the material.

| Parameter | Example Value | Significance & Scientific Rationale |

| Product Name | This compound | The "-d5" suffix indicates that five deuterium atoms have been incorporated into the molecule. |

| CAS Number | 145243-96-5 | The unique Chemical Abstracts Service number for this specific deuterated isotopologue.[6][13] |

| Chemical Formula | C₁₁H₁₁D₅N₂O₃ | Explicitly shows the elemental composition, including the five deuterium (D) atoms.[6][13] |

| Molecular Weight | 229.3 g/mol | Reflects the increased mass due to the deuterium atoms (Butalbital MW: 224.26 g/mol ).[1][6][13] |

| Formal Name | 5-(2-methylpropyl)-5-(2-propenyl-d5)-2,4,6(1H,3H,5H)-pyrimidinetrione | The systematic IUPAC name precisely describes the molecular structure and the location of the deuterium label.[6] |

The accuracy of these identifiers is the first checkpoint in ensuring the correct standard is being used. The molecular weight difference between the native butalbital and the d5-variant is critical for mass spectrometric resolution.

Purity and Composition Analysis

Purity is arguably the most critical parameter for a quantitative standard. The CoA details the results of multiple orthogonal analytical techniques used to establish this.

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to separate the main compound from any impurities.

Core Directive: The goal is to demonstrate that the integrated peak area of this compound is overwhelmingly dominant relative to any other signals.

-

Why HPLC/UPLC? This technique separates compounds based on their interaction with a stationary phase (e.g., a C18 column) and a mobile phase.[14][15] Because deuteration does not significantly alter the polarity of the molecule, this compound will have a retention time almost identical to unlabeled butalbital. The method is highly effective at separating synthetic precursors, byproducts, or degradation products.

| Parameter | Example Value | Acceptance Criteria & Rationale |

| Purity by HPLC | 99.8% | Typically, a purity of ≥98% is required for a certified reference material.[6] This ensures that the contribution of impurities to the overall signal is negligible. |

| Conditions | Column: C18, 2.1x100mm; Mobile Phase: Acetonitrile/Water Gradient | The specific conditions are provided to allow the end-user to replicate the analysis if necessary and to demonstrate a robust, validated method was used.[16] |

Mass Spectrometry (MS) serves two roles: confirming the molecular identity and verifying the isotopic enrichment.

Core Directive: MS confirms that the mass-to-charge ratio (m/z) of the main ion corresponds to this compound and determines the percentage of molecules that correctly incorporate five deuterium atoms.

-

Why Mass Spectrometry? MS separates ions based on their m/z, making it the only definitive way to confirm the mass increase from deuteration and to quantify the isotopic distribution.[10][17]

| Parameter | Example Value | Interpretation & Scientific Rationale |

| Mass Spectrum | Conforms to structure | The fragmentation pattern observed in the mass spectrum should be consistent with the known structure of Butalbital, with mass shifts corresponding to the deuterated fragments.[17] |

| Isotopic Purity (d₅) | 99.5% | This is the percentage of the material that is the desired d5 species. High isotopic purity is crucial to prevent interference from lesser-deuterated species (d1-d4) or unlabeled (d0) compound at the analyte's mass channel. |

| Chemical Purity (d₀) | <0.1% | This measures the amount of unlabeled butalbital (d0) present. A low d0 value is critical to avoid artificially inflating the measured concentration of the native analyte in a sample. |

Quantitative Analysis: Certified Concentration

For standards sold as solutions, the concentration must be accurately determined and certified.

| Parameter | Example Value | Methodology & Rationale |

| Certified Concentration | 1.00 mg/mL (± 0.005 mg/mL) | The concentration is determined using a high-precision balance to weigh the neat material, which is then dissolved in a Class A volumetric flask with a specified solvent.[13] |

| Solvent | Methanol | The solvent is chosen for its ability to fully dissolve the analyte and its compatibility with the intended analytical methods (e.g., LC-MS).[13] |

| Uncertainty | U = 0.5% | The uncertainty value is derived from combining the uncertainties of the balance, volumetric glassware, and purity assessment, providing a statistical confidence range for the certified concentration. |

Experimental Protocols: A Self-Validating System

Trustworthiness in a CoA is established by detailing the validated, robust methods used for characterization.[18][19] Below are representative protocols that underpin the data on a this compound CoA.

Protocol 1: Purity Determination by UPLC-UV

This protocol describes how to verify the chromatographic purity of the this compound standard.

-

Standard Preparation: Prepare a solution of the this compound standard in the mobile phase at a concentration of approximately 100 µg/mL.

-

Chromatographic System:

-

Instrument: An Agilent 1290 Infinity II UHPLC system or equivalent.[16]

-

Column: Agilent Poroshell 120 EC-C18, 2.1 × 100 mm, 1.9 μm.[16]

-

Mobile Phase A: Water with 5 mM Ammonium Acetate.

-

Mobile Phase B: Acetonitrile with 5 mM Ammonium Acetate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 50 °C.

-

Injection Volume: 2 µL.

-

UV Detection: 210 nm.

-

-

Gradient Elution:

-

Start at 5% B.

-

Linear gradient to 90% B over 5 minutes.

-

Hold at 90% B for 1 minute.

-

Return to 5% B and equilibrate for 2 minutes.

-

-

Data Analysis: Integrate all peaks detected. Calculate the purity by dividing the peak area of this compound by the total area of all peaks.

-

Causality: A gradient is used to ensure that impurities with a wide range of polarities will be eluted and detected. The C18 column provides excellent retention for moderately non-polar molecules like butalbital.

-

Protocol 2: Identity and Isotopic Purity by LC-MS/MS

This protocol confirms the identity and isotopic distribution using a triple quadrupole mass spectrometer.

-

Sample Infusion: Directly infuse the prepared UPLC standard solution (or use the eluent from the UPLC system) into the mass spectrometer.

-

Mass Spectrometer System:

-

Instrument: Agilent 6470 Triple Quadrupole MS or equivalent.[16]

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Rationale: Barbiturates perform well in negative ESI mode.[14][16]

-

Scan Mode: Full Scan (Q1 Scan) from m/z 100-300 to observe the parent ions.

-

Product Ion Scan: Select the precursor ion for this compound (e.g., m/z 228.3) and fragment it to confirm its structure.

-

-

Data Analysis:

-

Identity: In the full scan spectrum, confirm the presence of the [M-H]⁻ ion for this compound at m/z ~228.3.

-

Isotopic Purity: Measure the relative intensities of the ions corresponding to d0 (m/z 223.3), d1, d2, d3, d4, and d5 (m/z 228.3) species. The isotopic purity is the intensity of the d5 peak relative to the sum of all isotopic peaks.

-

Visualization of Analytical Workflows

Diagrams provide a clear visual representation of the logical flow of the analytical processes, enhancing understanding and reproducibility.

Diagram 1: UPLC Purity Analysis Workflow

Caption: Workflow for determining chromatographic purity via UPLC-UV.

Diagram 2: LC-MS/MS Identity & Isotopic Purity Verification

Caption: Logic flow for identity and isotopic purity analysis by tandem MS.

Conclusion: The CoA as a Pact of Trust

The Certificate of Analysis for this compound is more than a data sheet; it is a foundational document that validates the entire quantitative workflow. By understanding the causality behind the tests performed, the specific protocols employed, and the meaning of each reported value, researchers can proceed with the highest degree of confidence. This guide serves to bridge the gap between the document and its practical application, ensuring that the principles of Expertise, Authoritativeness, and Trustworthiness are upheld in every analysis.

References

-

Butalbital | C11H16N2O3 . PubChem, National Institutes of Health. [Link]

-

This compound | Certified Solutions Standards . Cerilliant. [Link]

-

A Fast Analytical LC/MS/MS Method for the Simultaneous Analysis of Barbiturates and 11-nor-9-carboxy-Δ9- tetrahydrocannabinol . Agilent Technologies. [Link]

-

Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

-

General Chapters: <11> USP REFERENCE STANDARDS . United States Pharmacopeia. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories. [Link]

-

High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine . PubMed, National Library of Medicine. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

-

Interpreting Mass Spectra . Chemistry LibreTexts. [Link]

-

Quantitative Analysis of Barbiturates in Urine Using UPLC-MS/MS . Waters Corporation. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . South American Journal of Clinical Research. [Link]

Sources

- 1. Butalbital | C11H16N2O3 | CID 2481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butalbital - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. resolvemass.ca [resolvemass.ca]

- 5. youtube.com [youtube.com]

- 6. caymanchem.com [caymanchem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. wisdomlib.org [wisdomlib.org]

- 9. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. USP Reference Standards [usp.org]

- 12. USP Reference Standards- General Chapters- United States Pharmacopeia USP 2025 [trungtamthuoc.com]

- 13. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 14. High-Throughput Quantitative LC-MS/MS Analysis of Barbiturates in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijsra.net [ijsra.net]

- 16. agilent.com [agilent.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fda.gov [fda.gov]

- 19. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

Navigating the Regulatory Maze: A Technical Guide to the DEA Exempt Preparation Status of Butalbital-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dual Nature of Butalbital and the Rise of Deuterated Standards

Butalbital, a short- to intermediate-acting barbiturate, is a central nervous system depressant widely used in combination with other substances like acetaminophen and caffeine to treat tension headaches and migraines. Due to its potential for abuse and dependence, butalbital is classified as a Schedule III controlled substance under the Controlled Substances Act (CSA). This classification imposes strict regulatory requirements on its handling, distribution, and prescription.

In the realm of bioanalytical research and forensic toxicology, the accurate quantification of butalbital in biological matrices is paramount. To achieve the highest levels of accuracy and precision in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), stable isotope-labeled internal standards are the gold standard. Butalbital-d5, a deuterated analog of butalbital, serves this critical role. The substitution of five hydrogen atoms with deuterium results in a molecule that is chemically identical to butalbital in its chromatographic behavior but has a distinct mass, allowing it to be differentiated by a mass spectrometer. This ensures that variations in sample preparation and instrument response are accounted for, leading to highly reliable quantitative results.

However, the use of a deuterated analog of a controlled substance introduces a layer of regulatory complexity. This guide provides an in-depth analysis of the regulatory status of this compound, with a specific focus on its classification as a DEA exempt preparation for laboratory use.

The Controlled Substance Framework for Butalbital

Butalbital is unequivocally a Schedule III controlled substance. However, the regulatory landscape for products containing butalbital is nuanced and depends on the formulation and intended use. There are two primary pathways for exemption from certain DEA regulations:

-

Exempted Prescription Products: This category applies to finished pharmaceutical products intended for patient administration. A manufacturer can apply to the DEA for a specific product to be exempt from the usual Schedule III requirements if it is formulated with other active ingredients in such a way as to "vitiate the potential for abuse." For butalbital, this often involves combination with a sufficient quantity of acetaminophen. The DEA maintains a list of these exempted products, identified by their National Drug Code (NDC). It is crucial to note that this exemption is product-specific; not all butalbital-containing medications are exempt. Furthermore, in May 2022, the DEA proposed the revocation of the exempt status for all butalbital prescription products, although a final rule has not been issued as of early 2023.

-

Exempt Chemical Preparations: This is the more relevant classification for this compound as it is used in a laboratory setting. Under 21 CFR § 1308.23, the DEA may exempt a chemical preparation containing a controlled substance if it meets specific criteria. These preparations are intended for laboratory, industrial, or educational purposes and are not for administration to humans or animals.

The distinction between these two types of exemptions is critical for researchers and laboratory personnel. While a pharmacist dispensing a butalbital-containing medication must consult the list of Exempted Prescription Products, a scientist using this compound as an analytical standard must adhere to the regulations for Exempt Chemical Preparations.

This compound as an Exempt Chemical Preparation: A Detailed Analysis

The regulatory status of this compound for laboratory use hinges on the criteria outlined in 21 CFR § 1308.23 and § 1308.24. A preparation can be exempted if it is intended for laboratory, industrial, educational, or special research purposes and not for general administration to a human being or animal. Additionally, it must meet one of the following conditions:

-

It contains no narcotic controlled substance and is packaged in a form or concentration that does not present a significant potential for abuse.

-

It contains a controlled substance along with one or more adulterating or denaturing agents in a manner, combination, quantity, proportion, or concentration that the preparation or mixture does not present any potential for abuse.

This compound, when prepared as a dilute solution in a solvent such as methanol or acetonitrile for use as an internal standard, generally falls under this exemption. The low concentration and the presence of a non-potable solvent act as denaturing agents, making it unsuitable for abuse.

The following diagram illustrates the decision-making process for determining if a this compound preparation qualifies for exemption:

Caption: Decision workflow for classifying a this compound preparation.

It is important to understand that even as an exempt preparation, there are still regulatory obligations under 21 CFR § 1308.24. These include labeling and packaging requirements, and the understanding that the exemption is void if the preparation is used for illicit purposes.

Practical Application: Preparation and Use of this compound as an Internal Standard in LC-MS/MS Analysis

To provide a tangible example of the appropriate use of an exempt this compound preparation, the following section details a standard protocol for its use in a clinical or forensic toxicology laboratory.

Table 1: Materials and Reagents

| Material/Reagent | Supplier | Part Number (Example) |

| This compound (100 µg/mL in Methanol) | Cerilliant | B-080 |

| Butalbital (1 mg/mL in Methanol) | Cerilliant | B-027 |

| Methanol (LC-MS Grade) | Fisher Scientific | A456-4 |

| Acetonitrile (LC-MS Grade) | Fisher Scientific | A955-4 |

| Formic Acid (Optima™ LC/MS Grade) | Fisher Scientific | A117-50 |

| Deionized Water | In-house (e.g., Milli-Q®) | N/A |

| Human Urine (Drug-Free) | Commercial Source | N/A |

Protocol for Preparation of Working Solutions

-

Preparation of Stock this compound Internal Standard (IS) Solution (1 µg/mL):

-

Allow the certified this compound (100 µg/mL) standard to equilibrate to room temperature.

-

In a 10 mL volumetric flask, add 100 µL of the 100 µg/mL this compound stock.

-

Bring the flask to volume with methanol.

-

Cap and vortex to ensure homogeneity. This is the Stock IS Solution.

-

-

Preparation of Working Internal Standard (IS) Solution (10 ng/mL):

-

In a 100 mL volumetric flask, add 1 mL of the 1 µg/mL Stock IS Solution.

-

Bring the flask to volume with deionized water.

-

Cap and invert several times to mix. This is the Working IS Solution used for sample preparation.

-

-

Preparation of Calibration Standards and Quality Controls (QCs):

-

Prepare a series of working calibrator and QC solutions by serially diluting the 1 mg/mL butalbital stock solution with methanol to achieve desired concentrations.

-

Spike these working solutions into drug-free human urine to create a calibration curve (e.g., 10, 25, 50, 100, 250, 500 ng/mL) and at least two levels of QCs.

-

Sample Preparation Protocol (Dilute-and-Shoot)

-

Label microcentrifuge tubes or a 96-well plate for calibrators, QCs, and unknown samples.

-

To each tube/well, add 50 µL of the appropriate calibrator, QC, or unknown urine sample.

-

Add 450 µL of the Working IS Solution (10 ng/mL this compound) to each tube/well.

-

Cap the tubes or seal the plate and vortex for 30 seconds.

-

Centrifuge at 10,000 x g for 5 minutes to pellet any particulates.

-

Transfer the supernatant to autosampler vials or a new 96-well plate for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow:

Caption: Workflow for preparing samples for butalbital analysis using a this compound internal standard.

This protocol demonstrates a typical use case where this compound is handled in a dilute form, integral to the analytical method but not in a manner that poses a significant risk of abuse. This aligns with the criteria for an exempt chemical preparation.

Conclusion and Best Practices

The regulatory status of this compound is distinct from that of pharmaceutical butalbital products. For researchers and scientists, this compound, when prepared and used as a dilute analytical standard in a laboratory setting, generally qualifies as a DEA exempt chemical preparation. This exemption is contingent on its intended use for scientific purposes and not for administration to living subjects.

Key Takeaways for Compliance:

-

Source from Reputable Suppliers: Obtain this compound from suppliers who can provide a certificate of analysis and information on its DEA status.

-

Maintain Dilute Solutions: Prepare and store this compound in dilute solutions with a non-potable solvent.

-

Document Intended Use: Ensure laboratory documentation clearly states that this compound is used as an internal standard for analytical testing.

-

Adhere to Laboratory Safety Protocols: Handle all chemical standards, including this compound, in accordance with standard laboratory safety procedures.

-

Stay Informed of Regulatory Changes: The regulatory landscape can evolve. Periodically check for updates from the DEA regarding controlled substances and exempt preparations.

By understanding the specific provisions for exempt chemical preparations and implementing robust laboratory protocols, researchers can confidently and compliantly utilize this compound to achieve high-quality analytical data in their drug development and testing endeavors.

References

-

Schedules of Controlled Substances; Exempted Prescription Products. (2022, April 12). Federal Register. Retrieved from [Link]

-

Is butalbital a controlled substance? It's complicated… (2023, January 23). FrameworkLTC. Retrieved from [Link]

-

21 CFR 1308.24 -- Exempt chemical preparations. eCFR. Retrieved from [Link]

-

DEA to Remove Exemptions for All Butalbital Products. (2022, April 11). DEA Chronicles. Retrieved from [Link]

- Butalbital is a barbiturate often combined with acetaminophen, caffeine, or codeine, used primarily to tre

Butalbital-d5 stability in various biological matrices

An In-depth Technical Guide to the Stability of Butalbital-d5 in Various Biological Matrices

Authored by: A Senior Application Scientist

Introduction

In the realm of bioanalytical chemistry, the accuracy and reliability of quantitative assays are paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern chromatographic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of drugs and their metabolites in complex biological matrices. This compound, the deuterated analog of the barbiturate butalbital, serves as an ideal internal standard for its parent compound due to its similar physicochemical properties and co-eluting chromatographic behavior. However, the integrity of any quantitative bioanalysis is contingent upon the stability of both the analyte and the internal standard within the biological matrix from the point of collection to the moment of analysis.

This technical guide provides a comprehensive overview of the factors influencing the stability of this compound in various biological matrices, including blood, plasma, serum, and urine. As a Senior Application Scientist, this guide moves beyond a simple recitation of protocols to explain the underlying scientific principles and rationale for the recommended procedures. It is designed to equip researchers, scientists, and drug development professionals with the expertise to design and execute robust stability studies, ensuring the generation of high-quality, reproducible, and defensible bioanalytical data. We will delve into the potential degradation pathways of butalbital, the impact of storage conditions, and the design of self-validating experimental protocols in accordance with regulatory expectations.

Physicochemical Properties and Potential Degradation of this compound

Butalbital (5-allyl-5-isobutylbarbituric acid) is a short-to-intermediate acting barbiturate.[1] Its deuterated analog, this compound, is structurally identical, with five hydrogen atoms replaced by deuterium. This isotopic substitution results in a molecule that is chemically and physically very similar to the parent drug, yet distinguishable by mass spectrometry.

The barbiturate ring structure is generally stable; however, it is not impervious to degradation. The primary chemical degradation pathway for barbiturates is hydrolysis of the barbituric acid ring, particularly under strong acidic or alkaline conditions, which are not typically encountered in routine sample storage.[2] From a biological perspective, butalbital is primarily metabolized in the liver via oxidation.[1] However, in vitro enzymatic degradation in collected biological samples is a potential concern, especially if samples are not stored properly.

The carbon-deuterium (C-D) bonds in this compound are slightly stronger than the corresponding carbon-hydrogen (C-H) bonds. This "kinetic isotope effect" can sometimes lead to slower metabolic reactions in vivo. However, for the purposes of in vitro stability in collected biological matrices, the stability of this compound is expected to be virtually identical to that of butalbital. Therefore, stability data for butalbital can be confidently extrapolated to this compound.

Key Factors Influencing this compound Stability in Biological Matrices

The stability of this compound in a biological matrix is not an intrinsic property but is rather influenced by a confluence of environmental and handling factors. Understanding and controlling these variables is critical for maintaining sample integrity.

Temperature: The Primary Determinant of Stability

Temperature is arguably the most critical factor governing the stability of drugs in biological samples. Elevated temperatures can accelerate both chemical and enzymatic degradation processes.

-

Short-Term Stability (Room Temperature): Leaving samples at room temperature for extended periods should be avoided. While some barbiturates have shown reasonable stability at room temperature for short durations, this is not a recommended practice. A study on the postmortem stability of several barbiturates, including butalbital, in blood and liver demonstrated that while they are relatively stable, some degradation can occur.[3]

-

Long-Term Stability (Refrigerated and Frozen): For long-term storage, freezing is essential. Storage at -20°C is common practice and has been shown to be effective for maintaining the stability of many drugs. For barbiturates, storage at 4°C is preferable to room temperature, but freezing is superior for long-term preservation.[3] For extended storage periods (months to years), ultra-low temperatures (-70°C or -80°C) are recommended to minimize any potential for degradation. Regulatory guidelines from the FDA and EMA advocate for stability studies to be conducted at the same temperature as the study samples will be stored.[4][5]

pH of the Matrix

The pH of the biological matrix can influence the stability of drugs that are susceptible to acid or base-catalyzed hydrolysis. While butalbital is not expected to undergo significant hydrolysis under typical physiological pH ranges (e.g., blood pH ~7.4), extremes in pH should be avoided.[2] Urine samples can have a wider pH range (typically 4.5-8.0), which could potentially influence the stability of certain drugs. For urine specimens, a recommended pH range for storage is between 3.0 and 11.0.[6]

Freeze-Thaw Cycles

Repeated freezing and thawing of biological samples can have a detrimental effect on analyte stability. This is due to several factors, including:

-

Changes in pH and ionic strength: As water crystallizes during freezing, the concentration of solutes in the remaining unfrozen liquid increases, which can lead to significant shifts in pH and ionic strength, potentially accelerating degradation.

-

Disruption of cellular structures: In whole blood, freeze-thaw cycles cause hemolysis, releasing intracellular enzymes that could metabolize the drug.

-

Physical stress on molecules: The formation of ice crystals can physically stress and denature proteins and other macromolecules, which may interact with the analyte.

Regulatory guidelines mandate the assessment of freeze-thaw stability for at least three cycles.[4][7] To mitigate the impact of freeze-thaw cycles, it is advisable to aliquot samples into smaller volumes before freezing, so that only the required amount is thawed for each analysis.

Choice of Biological Matrix and Anticoagulants

The type of biological matrix and the anticoagulant used for plasma or whole blood collection can also impact stability.

-

Matrix Type: Butalbital can be quantified in various matrices including whole blood, plasma, serum, and urine.[8][9] The stability profile may differ between these matrices due to variations in enzymatic activity and composition.

Designing a Robust Stability Assessment for this compound

A comprehensive stability assessment is a mandatory component of bioanalytical method validation, as stipulated by regulatory bodies like the FDA and EMA.[4][5][10][11][12] The objective is to evaluate the stability of the analyte and internal standard under various conditions that mimic the handling and storage of study samples.

Regulatory Framework for Stability Testing

A full bioanalytical method validation should include the following stability assessments:

-

Stock and Working Solution Stability: To ensure the integrity of the standard solutions used for calibration and quality control.

-

Freeze-Thaw Stability: To assess the impact of repeated freezing and thawing cycles.

-

Short-Term (Bench-Top) Stability: To evaluate stability at room temperature for a duration that reflects the sample handling and preparation time.

-

Long-Term Stability: To determine the maximum allowable storage duration at a specified temperature (e.g., -20°C or -80°C).

-

Post-Preparative Stability: To assess the stability of the processed samples in the autosampler before injection.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a comprehensive approach to assessing the stability of this compound in a biological matrix (e.g., human plasma).

1. Preparation of Stability Quality Control (QC) Samples:

-

Spike a pool of blank human plasma with butalbital at low and high concentration levels (e.g., 3x the lower limit of quantification and 75% of the upper limit of quantification).

-

Spike a separate set of QC samples with this compound at the concentration to be used in the analytical method.

-

Aliquot these QC samples into appropriate storage vials.

2. Baseline Analysis (Time Zero):

-

Analyze a set of freshly prepared QC samples (for both butalbital and this compound) to establish the baseline concentration.

3. Stability Assessments:

-

Freeze-Thaw Stability:

-

Store QC samples at the intended long-term storage temperature (e.g., -20°C) for at least 24 hours.

-

Thaw the samples completely at room temperature.

-

Refreeze the samples for at least 12 hours.

-

Repeat this cycle for a minimum of three times.

-

After the final thaw, analyze the samples.

-

-

Short-Term (Bench-Top) Stability:

-

Place QC samples at room temperature for a defined period (e.g., 4, 8, or 24 hours) that exceeds the expected sample handling time.

-

Analyze the samples.

-

-

Long-Term Stability:

-

Store QC samples at the intended long-term storage temperature (e.g., -20°C and/or -80°C).

-

Analyze the samples at predetermined time points (e.g., 1, 3, 6, and 12 months). The duration should be at least as long as the time from sample collection to the last sample analysis in the study.

-

4. Data Analysis and Acceptance Criteria:

-

For each stability condition, calculate the mean concentration of the stored QC samples.

-

Compare the mean concentration of the stored QCs to the baseline (time zero) concentration.

-

The analyte or internal standard is considered stable if the mean concentration of the stored samples is within ±15% of the baseline concentration.[4]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for a typical stability assessment.

Caption: Key steps for maintaining this compound sample integrity.

Conclusion

The stability of this compound in biological matrices is a critical prerequisite for its use as an internal standard in quantitative bioanalysis. While butalbital and its deuterated analog are generally stable compounds, their integrity can be compromised by improper handling and storage. Temperature, pH, freeze-thaw cycles, and the choice of matrix and anticoagulant are all factors that can influence stability.

This guide has provided a comprehensive framework for understanding and assessing the stability of this compound. By adhering to the principles of good scientific practice and following the recommendations outlined in regulatory guidelines, researchers can design and implement robust stability studies. The establishment of a comprehensive stability profile for this compound within the specific biological matrix of interest is not merely a regulatory hurdle but a fundamental aspect of ensuring the generation of accurate, reliable, and defensible bioanalytical data. This, in turn, underpins the integrity of pharmacokinetic, toxicokinetic, and clinical studies that rely on this crucial analytical information.

References

-

Federal Aviation Administration. (n.d.). Distribution of butalbital in biological fluids and tissues. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butalbital. PubChem. Retrieved from [Link]

-

Drost, M. L., & Walter, L. J. (1988). Blood and plasma concentrations of butalbital following single oral doses in man. Journal of Analytical Toxicology, 12(5), 254–257. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Pooch, S., & Rauth, S. (1985). Postmortem stability of barbiturates in blood and tissues. Journal of Analytical Toxicology, 9(3), 119–121. Retrieved from [Link]

-

Drugs.com. (n.d.). Acetaminophen / butalbital / caffeine and Warfarin Interactions. Retrieved from [Link]

-

Berna, M., & Murphy, A. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Biomedical Chromatography, 20(4), 341–351. Retrieved from [Link]

-